N'-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The unique structure of this compound, which includes a quinoline core, contributes to its diverse range of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the acylation of anthranilic acid esters followed by cyclization. One common method involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the intermediate anilides . Subsequent cyclization under base-catalyzed conditions yields the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.
Chemical Reactions Analysis
Types of Reactions
N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission . This inhibition can result in increased levels of neurotransmitters, affecting various physiological functions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core and exhibit comparable biological activities.
Hexahydropyrimido[5,4-c]quinoline-2,5-diones: These derivatives also contain the quinoline structure and are studied for their pharmacological properties.
Uniqueness
N’-heptanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the heptanoyl and carbohydrazide groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N'-heptanoyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H21N3O4/c1-2-3-4-5-10-13(21)19-20-17(24)14-15(22)11-8-6-7-9-12(11)18-16(14)23/h6-9H,2-5,10H2,1H3,(H,19,21)(H,20,24)(H2,18,22,23) |
InChI Key |
JJYSUOLWDMWLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.